Cas no 383133-74-2 (6-Propoxy-1h-indole-2-carboxylic acid)
6-Propoxy-1h-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Propoxy-1h-indole-2-carboxylic acid
- SCHEMBL4109720
- DB-207805
- 383133-74-2
- STK893540
- BBL020850
- AKOS001476460
- 6-propoxy-1H-indole-2-carboxylicAcid
-
- Inchi: 1S/C12H13NO3/c1-2-5-16-9-4-3-8-6-11(12(14)15)13-10(8)7-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15)
- InChI Key: RDJZECGARHZBHJ-UHFFFAOYSA-N
- SMILES: O(CCC)C1C=CC2C=C(C(=O)O)NC=2C=1
Computed Properties
- Exact Mass: 219.08954328Da
- Monoisotopic Mass: 219.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 62.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 451.8±25.0 °C at 760 mmHg
- Flash Point: 227.0±23.2 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
6-Propoxy-1h-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Propoxy-1h-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P839958-50mg |
6-Propoxy-1H-indole-2-carboxylic Acid |
383133-74-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P839958-100mg |
6-Propoxy-1H-indole-2-carboxylic Acid |
383133-74-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P839958-500mg |
6-Propoxy-1H-indole-2-carboxylic Acid |
383133-74-2 | 500mg |
$ 320.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626996-10g |
6-Propoxy-1H-indole-2-carboxylic acid |
383133-74-2 | 98% | 10g |
¥5005.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626996-25g |
6-Propoxy-1H-indole-2-carboxylic acid |
383133-74-2 | 98% | 25g |
¥7694.00 | 2024-05-16 |
6-Propoxy-1h-indole-2-carboxylic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 6-Propoxy-1h-indole-2-carboxylic acid
Introduction to 6-Propoxy-1H-indole-2-carboxylic acid (CAS No. 383133-74-2)
6-Propoxy-1H-indole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 383133-74-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the indole family, a class of substances widely recognized for their diverse biological activities and applications in drug development. The structural features of 6-propoxy-1H-indole-2-carboxylic acid, particularly the propoxy substituent at the 6-position and the carboxylic acid group at the 2-position, contribute to its unique chemical properties and potential therapeutic benefits.
The compound's molecular formula is C12H13NO3, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The indole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules due to its ability to interact with various biological targets. The propoxy group introduces a hydrophobic alkyl chain, enhancing solubility and metabolic stability, while the carboxylic acid moiety provides opportunities for further functionalization, such as esterification or amidation, which are common strategies in drug synthesis.
In recent years, 6-propoxy-1H-indole-2-carboxylic acid has garnered attention in academic and industrial research for its potential role in developing novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that it may exhibit similar biological effects. Preliminary studies have explored its interactions with enzymes and receptors relevant to neurological disorders, inflammation, and cancer biology. The compound's ability to modulate these pathways makes it a promising candidate for further investigation.
The synthesis of 6-propoxy-1H-indole-2-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of propyl alcohol with indole derivatives followed by carboxylation at the 2-position. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity. The development of robust synthetic methodologies is crucial for scaling up production and facilitating preclinical studies.
One of the most compelling aspects of 6-propoxy-1H-indole-2-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have demonstrated its utility as a building block for more complex molecules through structural modifications. For instance, derivatives of this compound have been investigated for their antimicrobial properties, where the propoxy group enhances membrane disruption by interacting with bacterial cell walls. Additionally, modifications at the carboxylic acid position have led to the development of prodrugs with improved bioavailability.
The pharmacological profile of 6-propoxy-1H-indole-2-carboxylic acid has been studied in vitro using cell-based assays and in vivo models. Initial findings suggest that it may possess inhibitory effects on certain enzymes implicated in pain signaling and neuroinflammation. These effects are particularly relevant given the growing interest in indole derivatives as potential treatments for chronic pain conditions. Further research is needed to elucidate its mechanism of action and assess its efficacy in animal models before human trials can be considered.
The safety profile of 6-propoxy-1H-indole-2-carboxylic acid is another critical consideration in its development as a pharmaceutical compound. Preliminary toxicological studies have evaluated its acute toxicity, repeated dose toxicity, and potential genotoxicity. These assessments are essential for determining safe dosage ranges and identifying any adverse effects that may arise from prolonged exposure. Collaborative efforts between synthetic chemists and toxicologists ensure that safety data is comprehensive and reliable.
The regulatory landscape surrounding new chemical entities like 6-propoxy-1H-indole-2-carboxylic acid is complex but well-established. Regulatory agencies require extensive documentation demonstrating safety, efficacy, and quality before approving a drug for clinical use. This includes detailed chemical characterization, pharmacokinetic studies, and clinical trial data. Compliance with Good Manufacturing Practices (GMP) is also mandatory to ensure consistency in production batches.
The future directions for research on 6-propoxy-1H-indole-2-carboxylic acid are multifaceted. Investigating its interactions with protein targets using computational modeling techniques can accelerate drug discovery efforts by predicting binding affinities and optimizing lead compounds. Additionally, exploring its potential as an intermediate in synthesizing other bioactive molecules could open new avenues for therapeutic intervention.
In conclusion,6-propoxy-1H-indole-2-carboxylic acid (CAS No. 383133-74-2) represents a valuable asset in pharmaceutical research due to its structural complexity and biological relevance. Its unique combination of functional groups makes it a versatile scaffold for developing novel drugs targeting various diseases. Continued investment in synthetic chemistry, pharmacological evaluation, and regulatory compliance will be essential to realizing its full therapeutic potential.
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